{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
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Overview
Description
{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is a complex organic compound that combines a piperazine ring with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage bacterial DNA, making it effective as an antimicrobial agent. The piperazine ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- {4-[(2-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
- {4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
- {4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrothiophene-2-yl)methanone
Uniqueness
{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
761349-15-9 |
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Molecular Formula |
C17H19N3O5 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C17H19N3O5/c1-24-14-4-2-3-13(11-14)12-18-7-9-19(10-8-18)17(21)15-5-6-16(25-15)20(22)23/h2-6,11H,7-10,12H2,1H3 |
InChI Key |
WOISBGXFYRFNPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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